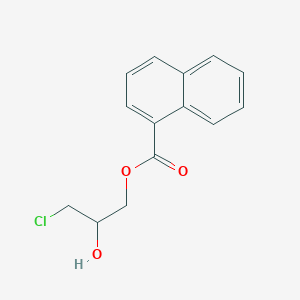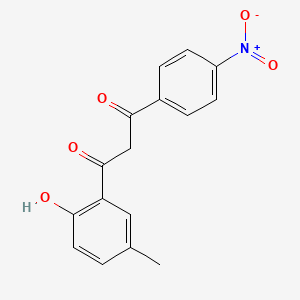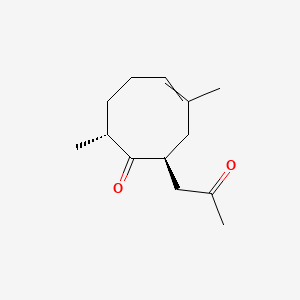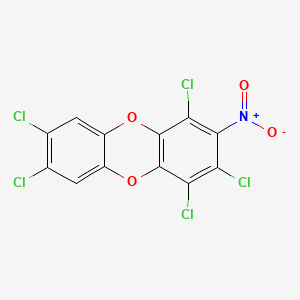![molecular formula C8H11N3O3 B14333954 5-[(2-Aminoethyl)amino]-2-nitrophenol CAS No. 110220-06-9](/img/no-structure.png)
5-[(2-Aminoethyl)amino]-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Aminoethyl)amino]-2-nitrophenol is an organic compound that features both amino and nitro functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and nitro groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminoethyl)amino]-2-nitrophenol typically involves the nitration of 2-aminophenol followed by the introduction of the 2-aminoethyl group. One common method is as follows:
Nitration of 2-aminophenol: This step involves the reaction of 2-aminophenol with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 5-position.
Introduction of the 2-aminoethyl group: The nitrated product is then reacted with ethylenediamine under controlled conditions to introduce the 2-aminoethyl group at the amino position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Aminoethyl)amino]-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The phenolic group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-[(2-Aminoethyl)amino]-2-aminophenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
5-[(2-Aminoethyl)amino]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[(2-Aminoethyl)amino]-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the activity of the target molecules. The compound may also undergo metabolic transformations that enhance or modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenol: Lacks the 2-aminoethyl group, making it less versatile in certain reactions.
5-Amino-2-nitrophenol: Similar structure but different substitution pattern, leading to different reactivity and applications.
2-Amino-4-nitrophenol: Another isomer with distinct chemical properties.
Uniqueness
5-[(2-Aminoethyl)amino]-2-nitrophenol is unique due to the presence of both the 2-aminoethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
| 110220-06-9 | |
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-(2-aminoethylamino)-2-nitrophenol |
InChI |
InChI=1S/C8H11N3O3/c9-3-4-10-6-1-2-7(11(13)14)8(12)5-6/h1-2,5,10,12H,3-4,9H2 |
InChI Key |
WCKMHCZJWWLPFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCN)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)


![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)


